REACTION_CXSMILES
|
[FH:1].N[C:3]1[C:4]([Cl:10])=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+]>>[Cl:10][C:4]1[C:3]([F:1])=[CH:8][C:7]([Cl:9])=[CH:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Cl)Cl
|
Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1.5 hours at -5° to -1°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then there are added
|
Type
|
TEMPERATURE
|
Details
|
the temperature is slowly raised to +60° C
|
Type
|
DISTILLATION
|
Details
|
the hydrogen fluoride is distilled off
|
Type
|
ADDITION
|
Details
|
Ice/water is then added
|
Type
|
CUSTOM
|
Details
|
The organic phase separated
|
Type
|
EXTRACTION
|
Details
|
the water phase is extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through silicagel
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |